molecular formula C5H3F7O B12735028 Perfluoroisopropyl vinyl ether CAS No. 15567-19-8

Perfluoroisopropyl vinyl ether

Katalognummer: B12735028
CAS-Nummer: 15567-19-8
Molekulargewicht: 212.07 g/mol
InChI-Schlüssel: ZPDGEIZOHMBIST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfluoroisopropyl vinyl ether is a fluorinated vinyl ether compound known for its unique chemical properties and applications. It is characterized by the presence of a perfluorinated isopropyl group attached to a vinyl ether moiety. This compound is particularly valued in various industrial and scientific applications due to its stability, reactivity, and low global warming potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perfluoroisopropyl vinyl ether can be synthesized through several methods. One common approach involves the reaction of perfluorinated isopropyl iodide with vinyl ether under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoroisopropyl vinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated alcohols, while reduction can produce perfluorinated hydrocarbons. Substitution reactions can result in a variety of functionalized perfluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Perfluoroisopropyl vinyl ether has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which perfluoroisopropyl vinyl ether exerts its effects is primarily through its reactivity with other chemical species. The vinyl ether group can undergo polymerization, leading to the formation of high-molecular-weight polymers. Additionally, the perfluorinated isopropyl group provides stability and resistance to degradation, making it suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a perfluorinated isopropyl group and a vinyl ether moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .

Eigenschaften

CAS-Nummer

15567-19-8

Molekularformel

C5H3F7O

Molekulargewicht

212.07 g/mol

IUPAC-Name

2-ethenoxy-1,1,1,2,3,3,3-heptafluoropropane

InChI

InChI=1S/C5H3F7O/c1-2-13-3(6,4(7,8)9)5(10,11)12/h2H,1H2

InChI-Schlüssel

ZPDGEIZOHMBIST-UHFFFAOYSA-N

Kanonische SMILES

C=COC(C(F)(F)F)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.